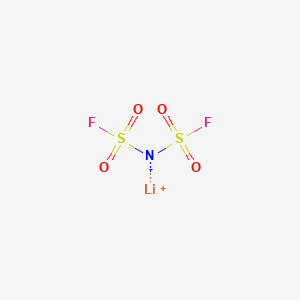

Lithium bis(fluorosulfonyl)imide

描述

Lithium Bis(fluorosulfonyl)imide (LiFSI) is a white, powdery lithium salt often used as the source of lithium in high-performance electrolytes for lithium-ion batteries . It is soluble in water and many organics including the carbonates and ethers typically used in liquid electrolytes .

Molecular Structure Analysis

The molecular formula of LiFSI is F2LiNO4S2 . More detailed molecular structure analysis can be found in the referenced papers .Chemical Reactions Analysis

LiFSI has been appreciated as conducting salt for Li-ion batteries for long times . It has been demonstrated that the sulfonamide-based electrolytes exhibit superior flame-retardant abilities and decent ionic conductivities .Physical And Chemical Properties Analysis

LiFSI has a melting point of 128-130°C . The phase transition, thermal stability and pyrolysis behavior of the neat Lithium Bis(fluorosulfonyl)imide salt was investigated by DSC-TG-MS under argon flow .科研应用

Electrolyte for Lithium-Ion Batteries : LiFSI is used as a liquid electrolyte in lithium-ion batteries. It offers higher thermal stability compared to traditional salts like LiPF6, potentially providing a safer alternative. Research shows that LiFSI-based electrolytes exhibit high ionic conductivity and excellent solid electrolyte interphase (SEI)-forming ability, enhancing battery performance and safety (Abouimrane, Ding, & Davidson, 2009); (Hirata, Morita, Kawase, & Sumida, 2018).

Improving Lithium Metal Anode Performance : LiFSI is used in highly concentrated electrolytes for lithium metal anodes, helping to achieve high-rate cycling without dendrite growth. This leads to enhanced battery performance and longer life (Qian et al., 2015).

Aluminum Corrosion Studies : LiFSI is studied for its corrosion properties, especially regarding its interaction with aluminum, commonly used as the cathode current collector in batteries. This research is crucial for understanding and improving the durability and safety of lithium-ion batteries (Park et al., 2015).

Development of Ethylene Carbonate-Free Electrolytes : LiFSI is utilized in the development of ethylene carbonate-free electrolytes. These novel electrolytes demonstrate improved performance in terms of thermal stability and cycling efficiency at various temperatures (Zhang et al., 2018).

Solvation and Ionic Association Studies : Research includes studying the solvation and ionic association characteristics of LiFSI in various solvents. These studies provide insights into the behavior of LiFSI in different electrolyte environments, which is crucial for optimizing battery performance (Han et al., 2014).

Compatibility with Low-Temperature Applications : LiFSI is explored in electrolytes designed for ultra-low temperature cycling, demonstrating its potential in extending the operational range of lithium-ion batteries (Cai et al., 2020).

Safety And Hazards

未来方向

性质

IUPAC Name |

lithium;bis(fluorosulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2NO4S2.Li/c1-8(4,5)3-9(2,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVLPSWVDYJFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2LiNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893365 | |

| Record name | Lithium bis(fluorosulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Imidodisulfuryl fluoride, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Lithium bis(fluorosulfonyl)imide | |

CAS RN |

171611-11-3 | |

| Record name | Imidodisulfuryl fluoride, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171611113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidodisulfuryl fluoride, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium bis(fluorosulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.212.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)